![molecular formula C10H14ClNO B3126652 4-{[(Prop-2-en-1-yl)amino]methyl}phenol hydrochloride CAS No. 33597-19-2](/img/structure/B3126652.png)
4-{[(Prop-2-en-1-yl)amino]methyl}phenol hydrochloride
Overview
Description
“4-{[(Prop-2-en-1-yl)amino]methyl}phenol hydrochloride” is a chemical compound . It is a biologically important alkylaminophenol compound .
Synthesis Analysis
This compound can be synthesized by the Petasis reaction . The Petasis reaction is a multi-component reaction that combines an amine, a boronic acid, and a carbonyl compound to form an amine .Molecular Structure Analysis
The molecular structure of this compound includes a phenol group attached to a prop-2-en-1-ylamino group and a methyl group . The exact structure can be found in chemical databases .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its melting point, boiling point, density, molecular formula, and molecular weight . These properties can be found in chemical databases .Scientific Research Applications
- MMPP has been investigated for its neuroprotective effects. In a study by Choi et al., MMPP ameliorated dopaminergic cell loss and behavioral impairment induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) in mice . It inhibited STAT3 activation, reduced inflammation, and protected against dopamine depletion in the striatum.
- A pyridine-based chalcone derivative containing MMPP showed enhanced second harmonic generation (SHG) efficiency . This suggests its potential use in nonlinear optical devices.
- Derivatives of MMPP, such as (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide, exhibited anti-inflammatory and analgesic activities .
- MMPP attenuated monoamine oxidase B (MAO-B) activation in the substantia nigra and striatum after MPTP injection . MAO-B inhibition is relevant to neurodegenerative diseases.
Neuroprotection and Parkinson’s Disease
Nonlinear Optics
Anti-Inflammatory and Analgesic Properties
MAO-B Inhibition and Neurodegeneration
Future Directions
Mechanism of Action
Target of Action
The primary target of 4-{[(Prop-2-en-1-yl)amino]methyl}phenol hydrochloride is currently unknown . It is used for chemical probe synthesis, indicating that it may interact with a variety of biological targets .
Mode of Action
This compound is a trifunctional building block that contains a light-activated benzophenone, alkyne tag, and amine synthetic handle . When appended to a ligand or pharmacophore through its amine linker, this building block allows for UV light-induced covalent modification of a biological target . The exact interaction with its targets and the resulting changes are subject to the specific biological target and the environmental conditions.
Biochemical Pathways
Given its use in chemical probe synthesis, it is likely that the compound could affect multiple pathways depending on the ligand or pharmacophore it is attached to .
Result of Action
As a chemical probe synthesis component, its effects would largely depend on the specific biological target it is designed to interact with .
Action Environment
The action, efficacy, and stability of 4-{[(Prop-2-en-1-yl)amino]methyl}phenol hydrochloride can be influenced by various environmental factors . These may include the presence of UV light (for the activation of the benzophenone group), the specific biological environment (e.g., pH, temperature), and the presence of other interacting molecules .
properties
IUPAC Name |
4-[(prop-2-enylamino)methyl]phenol;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c1-2-7-11-8-9-3-5-10(12)6-4-9;/h2-6,11-12H,1,7-8H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCWJGRCFXUHIGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCC1=CC=C(C=C1)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
33597-19-2 | |
Record name | Phenol, 4-[(2-propen-1-ylamino)methyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33597-19-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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